molecular formula C25H26N2O3 B4696829 N-[3-(pentanoylamino)phenyl]-3-(phenoxymethyl)benzamide

N-[3-(pentanoylamino)phenyl]-3-(phenoxymethyl)benzamide

Cat. No. B4696829
M. Wt: 402.5 g/mol
InChI Key: MBKTXXOUFKJPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(pentanoylamino)phenyl]-3-(phenoxymethyl)benzamide is a chemical compound that is commonly referred to as MP-A08. It is a small molecule inhibitor that is being studied for its potential therapeutic applications in various diseases. MP-A08 has been found to have a high affinity for protein kinases, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of MP-A08 involves the inhibition of specific protein kinases that are involved in cell proliferation and survival. MP-A08 binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways that lead to cell growth and division. This mechanism of action makes MP-A08 a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MP-A08 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, leading to decreased tumor size and increased survival rates in animal models. MP-A08 has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of MP-A08 is its high affinity for protein kinases, making it a potent inhibitor of cell growth and survival. However, one limitation of MP-A08 is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the potential side effects of MP-A08 are not yet fully understood, making it important to conduct further research before it can be used clinically.

Future Directions

There are several future directions for research on MP-A08. One possible direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Additionally, further research is needed to fully understand the potential side effects of MP-A08 and its long-term safety profile.

Scientific Research Applications

MP-A08 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific protein kinases that are involved in cell proliferation and survival. MP-A08 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-(pentanoylamino)phenyl]-3-(phenoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-2-3-15-24(28)26-21-11-8-12-22(17-21)27-25(29)20-10-7-9-19(16-20)18-30-23-13-5-4-6-14-23/h4-14,16-17H,2-3,15,18H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKTXXOUFKJPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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